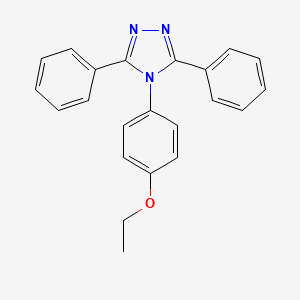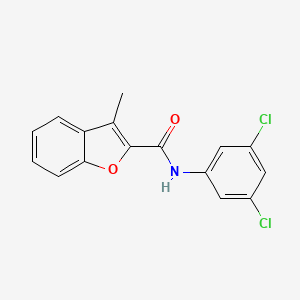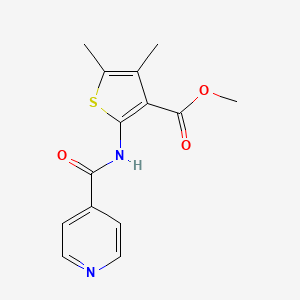
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole, also known as EDT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EDT belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. This compound has been shown to bind to the active site of enzymes and disrupt their function. In addition, this compound has been demonstrated to interact with protein surfaces and alter their conformation, leading to changes in protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, antifungal, and antibacterial activities. In addition, this compound has been demonstrated to inhibit the activity of enzymes involved in inflammation and oxidative stress. Furthermore, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole has several advantages as a research tool, including its high potency and selectivity for target enzymes and proteins. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole. One potential avenue is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of this compound's potential as a modulator of protein-protein interactions and ion channel activity. Furthermore, this compound could be utilized as a building block for the synthesis of functional materials with applications in electronics and energy storage.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole involves the condensation reaction of 4-ethoxybenzaldehyde and diphenylhydrazine with triethyl orthoformate in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been investigated for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, this compound has been utilized as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-3,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-2-26-20-15-13-19(14-16-20)25-21(17-9-5-3-6-10-17)23-24-22(25)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICAOVOSYCHEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)





![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)

